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Compound of Interest

Compound Name: (3R)-3-azidobutanoicacid

Cat. No.: B15310366 Get Quote

(3R)-3-Azidobutanoic acid, a chiral β-azido acid, has emerged as a valuable building block in

synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its

stereospecific nature and the versatile reactivity of the azide moiety make it a crucial

intermediate in the synthesis of complex molecules, including peptide analogues and modified

nucleosides. This technical guide provides a comprehensive overview of the discovery,

synthesis, and applications of (3R)-3-azidobutanoic acid, with a focus on detailed experimental

protocols and data for researchers in drug discovery and development.

Discovery and Historical Context
The history of (3R)-3-azidobutanoic acid is intrinsically linked to the broader development of

synthetic methodologies for chiral β-amino acids and their precursors. While a singular

"discovery" paper for this specific molecule is not readily identifiable, its emergence can be

traced through the evolution of stereoselective synthesis and its application in medicinal

chemistry. The importance of chiral β-amino acids in creating peptides with enhanced

metabolic stability and unique conformational properties drove the demand for versatile chiral

building blocks like (3R)-3-azidobutanoic acid. The azide group serves as a masked amine,

which is stable to a wide range of reaction conditions and can be chemoselectively reduced to

the corresponding amine at a late stage of a synthetic sequence. This strategy is particularly

advantageous in the synthesis of complex molecules where protecting group manipulations are

a significant challenge.

Synthetic Routes and Methodologies
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The most common and stereospecific route to (3R)-3-azidobutanoic acid involves the

conversion of a readily available chiral precursor, (R)-3-hydroxybutanoic acid or its esters. The

Mitsunobu reaction has proven to be a highly effective method for this transformation,

proceeding with a clean inversion of stereochemistry at the C3 position.

A plausible and widely applicable synthetic pathway starts from the commercially available

ethyl (R)-3-hydroxybutanoate. This involves a two-step process: the stereospecific introduction

of the azide group followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl (3R)-3-
azidobutanoate via Mitsunobu Reaction
This protocol is adapted from established Mitsunobu procedures for the conversion of

secondary alcohols to azides.

Materials:

Ethyl (R)-3-hydroxybutanoate

Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Diphenylphosphoryl azide (DPPA)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:
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To a solution of ethyl (R)-3-hydroxybutanoate (1.0 eq) and triphenylphosphine (1.5 eq) in

anhydrous THF at 0 °C under an inert atmosphere, is added diphenylphosphoryl azide (1.5

eq).

Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise to the cooled solution

over a period of 30 minutes.

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours,

while monitoring the progress by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is concentrated under reduced pressure.

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous

NaHCO₃ solution and brine.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

The crude product is purified by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to afford ethyl (3R)-3-azidobutanoate.

Experimental Protocol: Hydrolysis of Ethyl (3R)-3-
azidobutanoate
Materials:

Ethyl (3R)-3-azidobutanoate

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

Tetrahydrofuran (THF)

Water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Brine
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of ethyl (3R)-3-azidobutanoate (1.0 eq) in a mixture of THF and water is added

LiOH (1.5 eq).

The reaction mixture is stirred at room temperature until the starting material is consumed,

as monitored by TLC.

The reaction is then cooled to 0 °C and acidified to pH 2-3 with 1 M HCl.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered,

and concentrated under reduced pressure to yield (3R)-3-azidobutanoic acid.

Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Starting Material and Intermediates

Compound Formula
Molecular
Weight (
g/mol )

Appearance
Boiling
Point (°C)

Specific
Rotation
([α]D)

Ethyl (R)-3-

hydroxybutan

oate

C₆H₁₂O₃ 132.16
Colorless

liquid

71-73 (12

mmHg)

-43.5° (c 1,

CHCl₃)

Ethyl (3R)-3-

azidobutanoa

te

C₆H₁₁N₃O₂ 157.17 Colorless oil Not reported Not reported

(3R)-3-

Azidobutanoi

c acid

C₄H₇N₃O₂ 129.12 Not reported Not reported Not reported

Table 2: Expected Spectroscopic Data for (3R)-3-Azidobutanoic Acid and its Ethyl Ester

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15310366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

IR (neat, cm⁻¹)
Mass
Spectrometry
(m/z)

Ethyl (3R)-3-

azidobutanoate

~4.1 (q, 2H,

OCH₂CH₃), ~3.8

(m, 1H, CHN₃),

~2.5 (d, 2H,

CH₂COO), ~1.3

(t, 3H,

OCH₂CH₃), ~1.2

(d, 3H,

CH₃CHN₃)

~170 (C=O), ~60

(OCH₂), ~55

(CHN₃), ~40

(CH₂COO), ~20

(CH₃CHN₃), ~14

(OCH₂CH₃)

~2980 (C-H),

~2100 (N₃

stretch, strong),

~1735 (C=O

ester), ~1250 (C-

O)

Expected

[M+H]⁺:

158.0873

(3R)-3-

Azidobutanoic

acid

~10-12 (br s, 1H,

COOH), ~4.0 (m,

1H, CHN₃), ~2.6

(d, 2H,

CH₂COOH), ~1.3

(d, 3H,

CH₃CHN₃)

~175 (C=O), ~55

(CHN₃), ~40

(CH₂COOH),

~20 (CH₃CHN₃)

~3300-2500 (O-

H broad), ~2980

(C-H), ~2100 (N₃

stretch, strong),

~1710 (C=O

acid)

Expected

[M+H]⁺:

130.0560

Note: The spectroscopic data for the azido compounds are predicted based on analogous

structures and general spectroscopic principles, as specific literature data for these exact

compounds is scarce.

Applications in Drug Development
(3R)-3-Azidobutanoic acid is a valuable precursor for the synthesis of β-amino acids, which are

key components of various biologically active molecules. The introduction of a β-amino acid

residue can significantly impact the pharmacological properties of a peptide, including its

resistance to enzymatic degradation and its conformational preferences.

One notable application is in the synthesis of analogues of dolastatin 10, a potent antimitotic

agent isolated from a marine mollusk. Modifications of the dolastatin 10 structure, including the

incorporation of unnatural amino acids, are actively pursued to improve its therapeutic index.
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The synthesis of these analogues often requires chiral building blocks like (3R)-3-

azidobutanoic acid to introduce specific stereochemistry.

Logical Workflow and Diagrams
The synthesis and application of (3R)-3-azidobutanoic acid can be visualized as a logical

workflow, from a simple chiral starting material to a complex, biologically active molecule.

Synthesis of (3R)-3-Azidobutanoic Acid
Application in Drug Development

Ethyl (R)-3-hydroxybutanoate Mitsunobu Reaction
(PPh3, DIAD, DPPA) Ethyl (3R)-3-azidobutanoate Ester Hydrolysis

(LiOH or NaOH) (3R)-3-Azidobutanoic Acid Azide Reduction
(e.g., H2, Pd/C) (3R)-3-Aminobutanoic Acid Peptide Synthesis Biologically Active Peptides

(e.g., Dolastatin 10 Analogues)
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[https://www.benchchem.com/product/b15310366#discovery-and-history-of-3r-3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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